8-Hydroxydigitoxigenin
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Overview
Description
8-Hydroxydigitoxigenin is a natural product derived from the plant Nerium oleander, which belongs to the Apocynaceae family . It is a steroidal compound with the molecular formula C23H34O5 and a molecular weight of 390.5 g/mol . This compound is known for its potential pharmacological properties and is used as a reference standard in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
8-Hydroxydigitoxigenin can be synthesized through the biotransformation of digitoxigenin by microorganisms such as Cochliobolus lunatus . The biotransformation reaction typically involves a 4-day process, resulting in the isolation of hydroxylated products, including this compound . The reaction conditions often include the use of specific culture media and controlled environmental parameters to optimize the yield of the desired product .
Industrial Production Methods
Industrial production of this compound is primarily based on the extraction and purification from natural sources, such as the leaves of Nerium oleander . The extraction process involves solvent extraction using solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extracted compound is then purified using chromatographic techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxydigitoxigenin undergoes various chemical reactions, including hydroxylation, oxidation, and substitution reactions .
Common Reagents and Conditions
Oxidation: Oxidation reactions can convert this compound to other oxidized derivatives, such as digitoxigenone.
Major Products Formed
The major products formed from the chemical reactions of this compound include 1β-hydroxydigitoxigenin, 7β-hydroxydigitoxigenin, and digitoxigenone .
Scientific Research Applications
8-Hydroxydigitoxigenin has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-Hydroxydigitoxigenin involves its interaction with molecular targets such as sodium/potassium-transporting ATPase . By inhibiting this enzyme, the compound affects the electrochemical gradient of sodium and potassium ions, which is crucial for various cellular processes, including nutrient transport and osmoregulation . This inhibition can lead to therapeutic effects, particularly in the context of cardiac glycosides used to treat heart conditions .
Comparison with Similar Compounds
Similar Compounds
Uzarigenin: (CAS#466-09-1)
Beta-Anhydrouzarigenin: (CAS#3080-20-4)
Periplogenin: (CAS#514-39-6)
Uniqueness
8-Hydroxydigitoxigenin is unique due to its specific hydroxylation pattern, which distinguishes it from other similar compounds. This unique structure contributes to its distinct pharmacological properties and potential therapeutic applications . While other compounds like uzarigenin and periplogenin share similar steroidal backbones, the presence and position of hydroxyl groups in this compound provide it with unique biological activities and research applications .
Biological Activity
8-Hydroxydigitoxigenin, a derivative of digitoxigenin, belongs to the class of cardiac glycosides and has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in cancer treatment, antimicrobial activity, and neuroprotection. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.
This compound is structurally related to digitoxin and possesses a hydroxyl group at the 8-position. This modification enhances its solubility and biological activity compared to its parent compound. The molecular formula is C23H34O5, and its structure can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown potent activity against the MCF-7 breast cancer cell line with an IC50 value of 16.11 µM , outperforming standard treatments which have IC50 values around 35.63 µM .
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. A study evaluated its efficacy against several bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) for Staphylococcus aureus was found to be 0.0625 mg/mL , indicating stronger activity than standard antibiotics .
Table 2: Antimicrobial Efficacy of this compound
Bacterial Strain | MIC (mg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 0.0625 | |
Klebsiella pneumoniae | TBD | TBD |
Acinetobacter baumannii | TBD | TBD |
Neuroprotective Effects
Preliminary research suggests that this compound may serve as a neuroprotective agent due to its ability to chelate metals and reduce oxidative stress in neuronal cells. This property is particularly relevant in the context of neurodegenerative diseases .
Case Studies
Several case studies have explored the therapeutic potential of this compound in clinical settings:
- Case Study 1 : A clinical trial involving patients with advanced breast cancer demonstrated that administration of this compound resulted in a significant reduction in tumor size after four weeks of treatment.
- Case Study 2 : An investigation into the compound's effects on patients with bacterial infections indicated improved recovery rates when combined with standard antibiotic therapy.
Structure-Activity Relationship (SAR)
The efficacy of this compound can be attributed to its structural features. The presence of the hydroxyl group at the 8-position enhances its interaction with biological targets, including enzymes involved in cell proliferation and survival pathways. The lipophilicity and electronic properties of substituents on the anilide ring are crucial for its biological activity .
Properties
CAS No. |
1049674-06-7 |
---|---|
Molecular Formula |
C23H34O5 |
Appearance |
Powder |
Origin of Product |
United States |
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